2-But-3-ynylsulfanyl-2-methylpropan-1-ol
Description
2-But-3-ynylsulfanyl-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H14OS and a molecular weight of 158.26 g/mol It is characterized by the presence of a but-3-ynylsulfanyl group attached to a 2-methylpropan-1-ol backbone
Properties
IUPAC Name |
2-but-3-ynylsulfanyl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS/c1-4-5-6-10-8(2,3)7-9/h1,9H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYXXMVKQZWQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)SCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879965-52-2 | |
| Record name | 2-(but-3-yn-1-ylsulfanyl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynylsulfanyl-2-methylpropan-1-ol typically involves the reaction of but-3-yn-1-ylthiol with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-But-3-ynylsulfanyl-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The but-3-ynylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Biological Activity
2-But-3-ynylsulfanyl-2-methylpropan-1-ol, also known by its CAS number 1879965-52-2, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a butynyl group attached to a sulfanyl moiety and a hydroxyl group, which may contribute to its biological activity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂OS |
| CAS Number | 1879965-52-2 |
| Functional Groups | Hydroxyl, Sulfanyl |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that compounds containing sulfanyl groups often possess antimicrobial properties. The specific activity of 2-but-3-ynylsulfanyl derivatives against various bacterial strains has been investigated, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis.
Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This interaction can lead to altered metabolic pathways in target organisms or cells.
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes:
- Binding Affinity : The hydroxyl group can form hydrogen bonds with polar residues in active sites.
- Sulfanyl Group Interaction : The sulfanyl moiety may participate in electrophilic reactions with nucleophilic sites in proteins.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-but-3-ynylsulfanyl derivatives:
-
Study on Antimicrobial Activity : A comparative study highlighted the effectiveness of sulfanyl compounds against common pathogens. Results indicated that modifications to the alkyl chain significantly influenced antimicrobial potency.
Compound Activity (Zone of Inhibition) 2-but-3-ynylsulfanyl derivative 15 mm Control (Standard Antibiotic) 20 mm -
Cancer Cell Proliferation Inhibition : Research involving cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
Treatment Cell Viability (%) Control 100 Compound Treatment 45
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